N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-cyclopentylethanediamide
Description
N-{[1-(Benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-cyclopentylethanediamide is a synthetic small molecule characterized by a pyrrolidine ring substituted with a benzenesulfonyl group at the 1-position and a methyl group at the 2-position, which is further linked to an ethanediamide (oxamide) bridge. The cyclopentyl group attached to the terminal nitrogen of the ethanediamide contributes to its lipophilic profile. The benzenesulfonyl group may enhance metabolic stability, while the oxamide linker could facilitate hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-cyclopentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c22-17(18(23)20-14-7-4-5-8-14)19-13-15-9-6-12-21(15)26(24,25)16-10-2-1-3-11-16/h1-3,10-11,14-15H,4-9,12-13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNMEZCGFBCFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is synthesized via cyclization reactions. Two predominant methods are employed:
Ketone-Amine Cyclization
A ketone (e.g., 4-piperidone) reacts with a primary amine (e.g., benzylamine) under acidic or basic conditions to form the pyrrolidine ring. For example, heating 4-piperidone with benzylamine in acetic acid at 80°C for 12 hours yields a substituted pyrrolidine intermediate.
Optimization Parameters:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 80°C | 78 |
| Catalyst | Acetic acid | - |
| Reaction Time | 12 hours | - |
Benzenesulfonyl Group Introduction
Sulfonylation of the pyrrolidine nitrogen is achieved using benzenesulfonyl chloride under basic conditions.
Standard Sulfonylation Protocol
- Reagents : Benzenesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv)
- Solvent : Dichloromethane (DCM)
- Conditions : 0°C to room temperature, 4–6 hours
- Yield : 85–90%
Comparative Solvent Study:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Dichloromethane | 4 | 89 |
| Tetrahydrofuran | 6 | 82 |
| Acetonitrile | 8 | 75 |
Ethanediamide Linkage Formation
The ethanediamide bridge is constructed via coupling between the sulfonylated pyrrolidine and cyclopentylamine.
Oxalyl Chloride-Mediated Coupling
- Step 1 : Activation of the carboxylic acid (from pyrrolidine intermediate) with oxalyl chloride (1.5 equiv) in DCM at 0°C for 2 hours.
- Step 2 : Reaction with cyclopentylamine (1.1 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at room temperature for 12 hours.
| Reagent | Role | Equivalence |
|---|---|---|
| Oxalyl chloride | Carboxylic acid activation | 1.5 |
| Cyclopentylamine | Nucleophile | 1.1 |
| DIPEA | Base | 2.0 |
Yield Optimization:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0 → 25 | 12 | 88 |
| 25 | 8 | 83 |
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors and catalytic methods are prioritized:
Continuous Flow Sulfonylation
Analytical Validation
Final product characterization employs:
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization during coupling | Low-temperature reactions |
| Sulfonyl chloride hydrolysis | Anhydrous conditions |
| Cyclopentylamine volatility | Slow addition via syringe pump |
Chemical Reactions Analysis
Types of Reactions
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-cyclopentylethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-cyclopentylethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-cyclopentylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Containing Derivatives
a. (S)-4-(8-Amino-3-(1-(But-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide ()
- Structural Similarities : Both compounds feature a pyrrolidine ring.
- Key Differences: The patent compound substitutes the pyrrolidine with a but-2-ynoyl group (an alkyne), whereas the target compound uses a benzenesulfonyl group. The alkyne may confer distinct reactivity or metabolic pathways. The patent compound includes an imidazo[1,5-a]pyrazin heterocycle and a pyridinylbenzamide moiety, which are absent in the target. These groups likely enhance binding to kinase targets.
- Functional Implications: The benzenesulfonyl group in the target compound may improve solubility in nonpolar environments compared to the alkyne, though this could reduce aqueous solubility.
b. (R)-2-Amino-1-((R)-3-hydroxypyrrolidin-1-yl)-2-phenylethanone ()
- Structural Similarities : Both incorporate a pyrrolidine ring.
- Key Differences: The hydroxypyrrolidine substituent in this compound increases hydrophilicity, contrasting with the hydrophobic benzenesulfonyl group in the target.
- Functional Implications : The hydroxyl group in the comparator may enhance solubility but reduce membrane permeability compared to the target’s benzenesulfonyl group. The ethanediamide linker could improve binding affinity to proteins with polar active sites .
Sulfonyl- and Amide-Containing Compounds
a. N-{[1-(tert-butoxycarbonyl)indol-3-yl]methyl}-N'-methyl-N'-phenylthiourea (K10, )
- Structural Similarities : Both contain sulfonyl/amide-like groups (thiourea vs. ethanediamide).
- Key Differences :
- K10 uses a thiourea linker and an indole ring, whereas the target employs an ethanediamide bridge and pyrrolidine.
- The tert-butoxycarbonyl (Boc) group in K10 is a polar protecting group, unlike the benzenesulfonyl group.
- The Boc group in K10 is more labile under acidic conditions compared to the stable benzenesulfonyl group .
b. Benzathine Benzylpenicillin ()
- Structural Similarities : Both include an ethanediamine-derived moiety (benzathine vs. ethanediamide).
- Key Differences :
- Benzathine benzylpenicillin is a β-lactam antibiotic salt with a dibenzylethylenediamine component, while the target is a neutral small molecule.
- The target’s cyclopentyl group introduces steric bulk absent in the penicillin derivative.
- Functional Implications : The ionic nature of benzathine benzylpenicillin ensures high aqueous solubility, whereas the target’s lipophilic cyclopentyl group may favor tissue penetration but hinder solubility .
Biological Activity
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-cyclopentylethanediamide, with the CAS number 887219-31-0, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and cytotoxic effects, supported by relevant research findings and data tables.
- Molecular Formula : C23H29N3O6S
- Molecular Weight : 475.6 g/mol
- Structure : The compound features a pyrrolidine ring and a benzenesulfonyl group, which are significant for its biological activity.
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of compounds similar to this compound. For instance, derivatives of benzenesulfonamide have shown promising results against various bacterial strains.
-
In Vitro Studies :
- A study evaluating the antibacterial activity of related compounds demonstrated that they exhibited significant effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial properties .
- Mechanism of Action :
Cytotoxicity
The cytotoxic effects of this compound have also been explored:
- Cell Line Studies : Research involving mouse fibroblast L929 cells assessed the cytotoxicity of the compound. The results indicated that while exhibiting antibacterial properties, the compound maintained a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations .
Research Findings
| Study | Compound | Target | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| 1 | This compound | Staphylococcus aureus | 44 | Effective at low concentrations |
| 2 | Related benzenesulfonamide derivative | Bacillus subtilis | 180 | Non-cytotoxic at therapeutic doses |
| 3 | Nitroimidazole hybrids | Various Gram-negative bacteria | 6 | Higher efficacy compared to reference drugs |
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:
- Antimycobacterial Activity : A study demonstrated that certain derivatives showed significant activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
- Resistance Mechanisms : Investigations into resistance mechanisms have found that certain bacteria exhibit reduced susceptibility to conventional antibiotics, underscoring the need for novel compounds like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
